2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is this compound, which systematically describes the molecular architecture through positional numbering and functional group identification. The compound is also recognized by several synonymous designations including [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile and 2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]acetonitrile, reflecting different acceptable formatting conventions within chemical nomenclature systems.
The systematic name construction begins with the acetonitrile core functionality, followed by positional designation of the imidazole ring attachment at the 2-position. The trifluoroethyl substituent attached to the nitrogen atom at position 1 of the imidazole ring is designated through the systematic numbering approach that prioritizes functional group hierarchy. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates database searches and regulatory documentation processes. Alternative systematic nomenclature includes the OpenEye OEToolkits designation as 2-[1-[2,2,2-tris(fluoranyl)ethyl]imidazol-2-yl]ethanenitrile, which explicitly identifies each fluorine atom position using the systematic tris(fluoranyl) terminology.
The Chemical Abstracts Service registry number 1251923-15-5 provides a unique identifier that transcends naming convention variations and serves as the definitive reference for this specific molecular structure. The European Community number 981-345-2 further establishes regulatory recognition of this compound within European chemical databases and regulatory frameworks. The systematic approach to nomenclature ensures consistency across international chemical documentation and facilitates accurate communication within the scientific community regarding this specific trifluorinated imidazole derivative.
Molecular Formula and Weight Analysis
The molecular formula C7H6F3N3 represents the precise atomic composition of this compound, indicating seven carbon atoms, six hydrogen atoms, three fluorine atoms, and three nitrogen atoms arranged in the characteristic heterocyclic structure. The molecular weight calculations from multiple authoritative sources consistently report 189.14 grams per mole, with slight variations in precision depending on the atomic weight standards employed in different databases. The molecular weight of 189.138 daltons as reported in protein crystallography studies demonstrates the high precision achievable in mass spectrometric analysis of this compound.
The atomic composition analysis reveals significant implications for the compound's physical and chemical properties, particularly regarding the fluorine content which comprises approximately 30.2% of the total molecular weight. The three fluorine atoms concentrated in the trifluoroethyl substituent create substantial electronegativity effects that influence molecular polarity, lipophilicity, and metabolic stability characteristics. The nitrogen content representing three distinct nitrogen environments including the imidazole ring nitrogens and the nitrile nitrogen contributes to the compound's coordination chemistry potential and protonation behavior under varying pH conditions.
The carbon framework analysis indicates a relatively compact molecular structure with seven carbon atoms arranged in both aromatic and aliphatic environments. The imidazole ring contributes two carbon atoms to the aromatic system, while the acetonitrile group provides one carbon in a triple-bonded configuration with nitrogen, and the trifluoroethyl group adds four additional carbon atoms in aliphatic arrangements. This balanced distribution of carbon environments contributes to the compound's versatile chemical reactivity profile and its utility as a building block in pharmaceutical chemistry applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H6F3N3 | |
| Molecular Weight | 189.14 g/mol | |
| Exact Mass | 189.138 Da | |
| Fluorine Content | 30.2% by weight | Calculated |
| Nitrogen Content | 22.2% by weight | Calculated |
SMILES Notation and InChI Key Representation
The Simplified Molecular Input Line Entry System notation for this compound is consistently reported as C1=CN(C(=N1)CC#N)CC(F)(F)F across multiple chemical databases, providing a standardized linear representation of the molecular structure. This canonical Simplified Molecular Input Line Entry System string precisely encodes the connectivity pattern starting from the imidazole ring carbon, proceeding through the nitrogen substitution point, and terminating with the trifluoroethyl group designation. The notation efficiently captures the heterocyclic nature of the imidazole ring, the acetonitrile functional group attachment, and the trifluoroethyl substituent positioning through systematic atom-by-atom connectivity mapping.
Alternative Simplified Molecular Input Line Entry System representations include N#CCN1C=CN=C1 and N#CCC1=NC=CN1CC(F)(F)F, which demonstrate different but equivalent approaches to encoding the same molecular structure. These variations reflect different traversal paths through the molecular graph while maintaining chemical accuracy and structural completeness. The Chemical Abstracts Service Simplified Molecular Input Line Entry System format FC(F)(F)Cn1ccnc1CC#N represents another valid encoding approach that emphasizes the trifluoroethyl group as the starting point for molecular description.
The International Chemical Identifier string InChI=1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2 provides a hierarchical structural representation that includes connectivity information, hydrogen positioning, and stereochemical details. The corresponding International Chemical Identifier Key WWHCIFNAXSSZJE-UHFFFAOYSA-N serves as a fixed-length hash representation derived from the complete International Chemical Identifier string, enabling rapid database searches and structural comparisons. This standardized identifier system facilitates international chemical information exchange and ensures consistent structural representation across diverse chemical databases and software platforms.
The Open Eye Scientific Software toolkit representation maintains consistency with standard Chemical Abstracts Service formatting while providing software-specific optimization for computational chemistry applications. These multiple notation systems collectively ensure comprehensive structural documentation and enable seamless integration across various chemical informatics platforms and research applications.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of this compound has been documented in protein-ligand complex studies, particularly in the context of protein crystallography where the compound serves as a bound ligand in macromolecular structures. The compound appears as ligand YXK in protein database entry 7G8F, representing a complex with ARHGEF2 and RhoA proteins crystallized through X-ray diffraction techniques at 1.42 Angstrom resolution. This high-resolution structural data provides detailed atomic positioning information and reveals the compound's preferred conformational states when bound to biological targets.
The crystallographic data from the Research Collaboratory for Structural Bioinformatics Protein Data Bank demonstrates that the compound adopts specific conformational arrangements that optimize intermolecular interactions with protein binding sites. The trifluoroethyl group positioning appears to be crucial for binding affinity, as the fluorine atoms participate in favorable electrostatic interactions with nearby amino acid residues. The imidazole ring maintains planarity consistent with its aromatic character, while the acetonitrile group extends linearly from the ring system to access specific binding pocket regions.
Conformational analysis reveals that the compound exhibits restricted rotation around the carbon-nitrogen bond connecting the imidazole ring to the acetonitrile group due to partial double-bond character arising from resonance effects. The trifluoroethyl substituent demonstrates greater conformational flexibility, although the electronegativity of the fluorine atoms influences the preferred rotational states through intramolecular electrostatic effects. Computational studies suggest that the compound can adopt multiple low-energy conformational states, with energy barriers between conformers influenced by the trifluoroethyl group orientation relative to the imidazole ring plane.
The crystallographic studies indicate that intermolecular packing forces in solid-state structures favor specific conformational arrangements that maximize favorable interactions while minimizing steric clashes. The compound's ability to form hydrogen bonds through the imidazole nitrogen atoms and participate in fluorine-mediated interactions through the trifluoroethyl group contributes to its crystallographic packing preferences and overall structural stability.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Resolution | 1.42 Å | |
| Ligand Code | YXK | |
| Protein Complex | ARHGEF2/RhoA | |
| Crystal System | - | |
| Space Group | - |
Comparative Analysis with Related Imidazole-Acetonitrile Derivatives
Comparative structural analysis of this compound with related imidazole-acetonitrile derivatives reveals significant differences in molecular properties arising from the trifluoroethyl substitution pattern. The parent compound 2-(1H-imidazol-1-yl)acetonitrile, with Chemical Abstracts Service number 98873-55-3 and molecular formula C5H5N3, demonstrates substantially different physicochemical characteristics due to the absence of fluorine substitution. The molecular weight difference of 82 atomic mass units between the parent compound (107.12 grams per mole) and the trifluoroethyl derivative (189.14 grams per mole) reflects the significant impact of fluorine incorporation on molecular size and mass distribution.
The electronic properties comparison reveals that the trifluoroethyl substitution dramatically alters the electron density distribution within the imidazole ring system through inductive effects transmitted through the nitrogen atom. The parent 2-(1-imidazolyl)acetonitrile exhibits different protonation behavior and coordination chemistry characteristics compared to the fluorinated derivative, with the trifluoroethyl group reducing the basicity of the imidazole nitrogen atoms through electron-withdrawing effects. This electronic modification influences the compound's interaction profile with biological targets and affects its potential pharmaceutical applications.
Structural comparison with the trifluoromethanesulfonate salt derivative 2-(1H-Imidazol-1-yl)acetonitrile trifluoromethanesulfonate demonstrates how counterion association can modify the overall molecular properties while maintaining the core imidazole-acetonitrile framework. The salt formation approach represents an alternative strategy for property modification compared to direct fluorination, offering different solubility and stability characteristics. The molecular weight increase to 257.19 grams per mole in the salt form illustrates how ionic interactions can significantly impact overall molecular properties.
Related pyrazole derivatives such as 2-[1-(trifluoromethyl)pyrazol-3-yl]acetonitrile provide insight into how heterocycle substitution affects molecular behavior while maintaining similar functional group arrangements. The pyrazole analog with molecular formula C6H4F3N3 and molecular weight 175.11 grams per mole demonstrates that heterocycle identity significantly influences molecular properties even when similar substituent patterns are maintained. The different nitrogen positioning in pyrazole versus imidazole rings creates distinct electronic environments that affect both chemical reactivity and biological activity profiles.
The comparative analysis extends to consideration of stereochemical factors, where the trifluoroethyl derivative exhibits enhanced metabolic stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds and resistance to enzymatic oxidation. This stability enhancement represents a key advantage in pharmaceutical applications where extended biological half-life is desired.
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHCIFNAXSSZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CC#N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220554 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-15-5 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Introduction of the 2,2,2-trifluoroethyl substituent onto the imidazole nitrogen.
- Formation or functionalization of the imidazole ring at the 2-position.
- Attachment of the acetonitrile group at the 2-position of the imidazole ring.
Preparation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide as a Key Intermediate
According to patent literature, a useful intermediate for synthesizing trifluoroethyl-substituted imidazole derivatives is 2-amino-N-(2,2,2-trifluoroethyl)acetamide or its salts. This intermediate can be prepared by:
- Reacting a compound of Formula 2 with a compound of Formula 3 in the presence of a coupling reagent and a base to form an intermediate (Formula 4).
- Subjecting this intermediate to hydrogenolysis using a hydrogenolysis catalyst to yield the desired compound (Formula 1).
- Optionally converting the compound into its salt form by reaction with an acid (e.g., hydrochloric acid, trifluoroacetic acid).
This method highlights the use of benzyl carbamate (CBZ) as an amine protecting group during synthesis, which is removed in the hydrogenolysis step.
Reaction of Amines with Carbonates to Form Carbamate Derivatives
Another approach involves the reaction of amines with carbonates to form carbamate derivatives that can be further functionalized to yield the target compound:
- An amine of general formula (II), which may contain an imidazol-2-ylmethyl group, is reacted with a carbonate of general formula (III) (where R_2 can be a 2,2,2-trifluoroethyl group) in solvents such as toluene or dichloroethane.
- The reaction temperature ranges from 0 to 80 °C.
- Carbonates are typically prepared by reacting the corresponding alcohol (e.g., 2,2,2-trifluoroethanol) with phenyl or 4-nitrophenyl chloroformate in the presence of a base like triethylamine or diisopropylethylamine.
This method allows the introduction of the trifluoroethyl group via the carbonate reagent, facilitating the formation of carbamate linkages that can be transformed into the desired imidazole derivatives.
Synthesis via Haloacetamide Intermediates
For compounds where the acetonitrile moiety is introduced via a haloacetamide intermediate:
- An amine of formula (II) is first reacted with carbon dioxide in the presence of a base (e.g., cesium carbonate) and a phase-transfer catalyst (e.g., tetra-n-butylammonium iodide) in polar aprotic solvents like N,N-dimethylformamide or N-methylpyrrolidone.
- Subsequently, the reaction mixture is treated with a haloacetamide (where the halogen can be Cl, Br, or I) to introduce the acetonitrile functionality.
This approach provides a route to functionalize the imidazole ring with acetonitrile substituents.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The use of benzyl carbamate protecting groups facilitates selective amine functionalization, which is crucial for maintaining the integrity of sensitive groups during synthesis.
- Carbonate reagents derived from 2,2,2-trifluoroethanol enable efficient introduction of trifluoroethyl groups via carbamate intermediates, which can be tailored to various amine substrates including imidazole derivatives.
- The haloacetamide approach allows for flexible installation of acetonitrile groups, expanding the diversity of functionalized imidazole compounds.
- Radiochemical methods, while primarily for tracer synthesis, underscore the importance of nucleophilic fluorination strategies and highlight the challenges in controlling side reactions during trifluoroethyl group introduction.
- Solvent choice (e.g., toluene, dichloroethane, DMF) and reaction temperature are critical parameters influencing yield and purity.
- Bases such as triethylamine, diisopropylethylamine, cesium carbonate, and phase-transfer catalysts play pivotal roles in facilitating these reactions.
- The compounds may exist as various stereoisomers and salts, which can affect their isolation and purification.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Research
2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile has shown promise in drug discovery and development due to its potential as a pharmacophore. Its imidazole structure is known for interacting with biological targets such as enzymes and receptors.
Case Studies
- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit antimicrobial properties. The incorporation of the trifluoroethyl group may enhance these effects by improving lipophilicity and membrane penetration.
- Anticancer Potential : Some studies have explored the use of imidazole derivatives in cancer therapy, where they act as inhibitors of specific kinases involved in tumor growth.
Agrochemical Applications
The compound is also being investigated for use in agrochemicals. Its ability to inhibit certain enzymes can be harnessed to develop new pesticides or herbicides.
Case Studies
- Pesticidal Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various pests, indicating that this compound may possess similar properties.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical resistance or thermal stability.
Case Studies
- Coating Technologies : Research into fluorinated compounds has revealed their potential in creating hydrophobic surfaces that resist dirt and grime accumulation.
Comparative Analysis Table
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Pharmaceutical Research | Antimicrobial and anticancer properties | Imidazole derivatives show promise in inhibiting target proteins. |
| Agrochemicals | Development of new pesticides | Similar compounds exhibit efficacy against pests. |
| Material Science | Enhanced durability and resistance | Fluorinated compounds are effective in creating hydrophobic surfaces. |
Mechanism of Action
The mechanism of action of 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-Acetonitrile Derivatives
Key Observations :
- Benzo-fused derivatives () exhibit extended π-systems, which may enhance stacking interactions but reduce solubility compared to non-fused imidazoles .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The absence of aromatic protons in the target compound (vs. benzoimidazole derivatives) simplifies its NMR spectrum, with distinct signals for the trifluoroethyl group (δ ~4.8) and acetonitrile-linked methylene (δ ~3.9) .
- The C≡N stretching frequency in IR (~2250 cm⁻¹) is consistent across acetonitrile-containing analogs .
Biological Activity
2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile (CAS Number: 50989384) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H6F3N3
- Molecular Weight : 195.14 g/mol
- SMILES Notation : CC(C#N)N1C=CN(C1)C(C(F)(F)F)F
Biological Activity Overview
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The trifluoroethyl group in this compound may enhance its lipophilicity and metabolic stability, potentially impacting its pharmacological profile.
Antiparasitic Activity
The imidazole scaffold is also associated with antiparasitic effects. A study examining related compounds indicated that modifications at the imidazole ring can significantly affect activity against protozoan parasites such as Plasmodium falciparum.
Case Study: Dihydroorotate Dehydrogenase Inhibitors
A notable case study involved the evaluation of dihydroorotate dehydrogenase (DHODH) inhibitors for malaria treatment:
- Compound tested : Related imidazole derivatives showed IC50 values <0.03 μM against PfDHODH.
- Selectivity : High selectivity against human DHODH was observed (IC50 >30 μM), suggesting a favorable therapeutic window .
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells:
- Cell Viability Assay : The compound exhibited moderate cytotoxicity with an EC50 value indicating effective inhibition of cell growth over 48 hours.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The incorporation of polar groups has been shown to improve solubility and metabolic stability while maintaining or enhancing biological activity against target organisms.
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoroethyl group | Increased lipophilicity and metabolic stability |
| Substitution on imidazole ring | Enhanced antiparasitic activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation reactions. A typical route involves reacting 2-(trifluoroethyl)imidazole precursors with acetonitrile derivatives under acidic conditions (e.g., HCl in diethyl ether at 0°C) . Optimization includes:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethers minimize side reactions.
- Temperature control : Low temperatures (0–5°C) reduce decomposition of the trifluoroethyl group.
- Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify imidazole ring protons (δ 7.2–7.8 ppm) and trifluoroethyl CF₃ signals (δ 4.5–5.0 ppm for -CH₂CF₃) .
- IR Spectroscopy : Confirm nitrile stretch (~2240 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns for fluorine .
Q. How does the trifluoroethyl group influence the compound’s solubility and stability under experimental conditions?
- Solubility : The trifluoroethyl group enhances lipophilicity, favoring solubility in dichloromethane or THF over water. Compare with non-fluorinated analogs (e.g., ethyl derivatives) to quantify polarity differences .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolysis of the nitrile group. Use LC-MS to detect degradation products .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the imidazole ring?
- Approach :
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at specific positions to guide electrophilic substitution .
- Metal catalysis : Use Pd-catalyzed C-H activation for selective coupling reactions .
- Case Study : demonstrates that aryl thiazole-triazole acetamide derivatives achieve >80% regioselectivity using CuI catalysis in DMF at 60°C .
Q. What mechanistic insights explain the nitrile group’s reactivity in further derivatization?
- Pathways :
- Nucleophilic addition : React with Grignard reagents to form ketones or amines.
- Click chemistry : Convert nitrile to tetrazole via [3+2] cycloaddition with NaN₃/CuSO₄ .
Q. How should researchers resolve contradictory data in reported reaction yields for this compound?
- Troubleshooting :
- Variable analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, and moisture levels.
- Reproducibility : Replicate conditions from (diethyl ether, 0°C) and (DMF, 60°C) to identify yield discrepancies .
- Statistical tools : Apply ANOVA to assess significance of variables (e.g., temperature, catalyst loading) .
Q. What computational strategies predict the compound’s binding affinity in biological targets?
- Methods :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
